molecular formula C10H16O2 B1422706 1-Cyclohexylcyclopropane-1-carboxylic acid CAS No. 803736-51-8

1-Cyclohexylcyclopropane-1-carboxylic acid

Cat. No.: B1422706
CAS No.: 803736-51-8
M. Wt: 168.23 g/mol
InChI Key: CXFVLOHIQZJBGH-UHFFFAOYSA-N
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Description

1-Cyclohexylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclopropane ring substituted with a cyclohexyl group and a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

    Cyclopropanation of Cyclohexene: One common method involves the cyclopropanation of cyclohexene using diazo compounds or carbenes. This reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.

    Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted cyclohexyl derivatives. This method often involves the use of strong bases or acids to induce cyclization and form the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of cyclopropyl alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives. Reagents such as alcohols, amines, and acid chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols, amines, acid chlorides

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Cyclopropyl alcohols

    Substitution: Esters, amides, other derivatives

Scientific Research Applications

1-Cyclohexylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings. It serves as a model substrate for investigating the mechanisms of these reactions.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may impart specific biological activities that are beneficial in therapeutic contexts.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-cyclohexylcyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

    1-Hydroxy-1-cyclopropanecarboxylic acid: This compound has a similar cyclopropane ring but with a hydroxyl group instead of a cyclohexyl group. It exhibits different reactivity and applications due to the presence of the hydroxyl group.

    Cyclopropanecarboxylic acid: Lacking the cyclohexyl substitution, this simpler compound is used in various chemical syntheses and serves as a precursor for more complex derivatives.

Uniqueness: 1-Cyclohexylcyclopropane-1-carboxylic acid is unique due to the presence of both a cyclohexyl group and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these structural features.

Properties

IUPAC Name

1-cyclohexylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFVLOHIQZJBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803736-51-8
Record name 1-cyclohexylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1-phenyl-cyclopropanecarboxylic acid (0.500 g) in acetic acid (2 mL) was added Adams catalyst (0.050 g) in ethanol (0.3 mL). The reaction was left to stir for 48 hours under 5 bar of hydrogen. The reaction was filtered, washing with ethanol (10 mL) and water (10 mL). The resulting solid was collected by filtration and subsequently washed with water (10 mL) to afford the sub-titled compound (0.3 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexylcyclopropane-1-carboxylic acid
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1-Cyclohexylcyclopropane-1-carboxylic acid
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1-Cyclohexylcyclopropane-1-carboxylic acid
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1-Cyclohexylcyclopropane-1-carboxylic acid
Reactant of Route 6
1-Cyclohexylcyclopropane-1-carboxylic acid

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